Competing Diels–Alder reactions of activated nitroethylene derivatives and [3,3]-sigmatropic rearrangements of the cycloadducts

Chemical Communications Pub Date: 2002-04-17 DOI: 10.1039/B200224H

Abstract

Diels–Alder reaction of nitroethylene derivatives with cyclohexa-1,3-diene afforded three pericyclic products some of which could be converted to others via a new [3,3]-sigmatropic rearrangement or via a Claisen rearrangement.

Graphical abstract: Competing Diels–Alder reactions of activated nitroethylene derivatives and [3,3]-sigmatropic rearrangements of the cycloadducts
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